molecular formula C21H20BrN7O2 B2854863 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide CAS No. 1171862-26-2

2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide

Cat. No. B2854863
M. Wt: 482.342
InChI Key: XKMKQGYKKWEQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide is a useful research compound. Its molecular formula is C21H20BrN7O2 and its molecular weight is 482.342. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of the 1,2,4-oxadiazole ring, followed by the synthesis of the pyrazole ring, and then the coupling of the two rings with the N-(4-bromophenyl)acetamide group.

Starting Materials
2-nitrobenzaldehyde, o-toluidine, hydrazine hydrate, methylamine, 4-bromobenzoyl chloride, ethyl acetoacetate, 4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-amine

Reaction
Synthesis of 3-(o-tolyl)-1,2,4-oxadiazole: 2-nitrobenzaldehyde is reacted with o-toluidine and hydrazine hydrate to form 3-(o-tolyl)-1,2,4-oxadiazole., Synthesis of 4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-amine: Ethyl acetoacetate is reacted with 3-(o-tolyl)-1,2,4-oxadiazole to form 4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-3-oxobutanoic acid ethyl ester. This is then reacted with hydrazine hydrate to form 4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-amine., Coupling of 4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-amine with N-(4-bromophenyl)acetamide: 4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-amine is reacted with methylamine and 4-bromobenzoyl chloride to form 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide.

properties

IUPAC Name

2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN7O2/c1-12-5-3-4-6-15(12)19-26-21(31-28-19)17-18(23)29(27-20(17)24-2)11-16(30)25-14-9-7-13(22)8-10-14/h3-10H,11,23H2,1-2H3,(H,24,27)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMKQGYKKWEQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=C3NC)CC(=O)NC4=CC=C(C=C4)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide

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